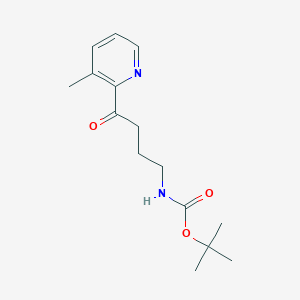

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate

Descripción general

Descripción

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate is an organic compound that features a tert-butyl group, a pyridine ring, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

Recent studies have highlighted the potential of tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate in neuropharmacological applications, particularly concerning neurodegenerative diseases such as Alzheimer's disease.

A study investigated its effects on astrocytes stimulated with amyloid beta peptide (Aβ1-42), a hallmark of Alzheimer's pathology. The compound demonstrated a moderate protective effect by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting its potential as a neuroprotective agent .

| Study Focus | Findings |

|---|---|

| Effect on astrocytes | Moderate protection against Aβ1-42-induced damage |

| Mechanism | Reduction in TNF-α and oxidative stress markers |

Synthetic Chemistry

This compound can serve as a precursor or intermediate in the synthesis of other biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.

For example, photocatalyzed reactions involving similar tert-butyl carbamates have been reported to facilitate the synthesis of aminoindoles, which are important in medicinal chemistry due to their biological activities . Such reactions demonstrate the versatility of tert-butyl carbamates in constructing complex organic molecules.

| Application | Details |

|---|---|

| Precursor for drugs | Used in synthesizing biologically active compounds |

| Photocatalysis | Enables selective C–H amidation reactions |

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the cytotoxicity and protective effects of this compound on neuronal cells. These studies typically involve measuring cell viability using assays such as MTT or similar methodologies .

In vivo studies are essential for understanding the pharmacokinetics and bioavailability of the compound, particularly its ability to cross the blood-brain barrier and exert therapeutic effects in neurological models .

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in decreased oxidative stress markers in an Alzheimer’s model, indicating its potential as a therapeutic agent .

- Synthetic Applications : Research has shown that derivatives of tert-butyl carbamates can be used effectively in photocatalytic reactions, leading to the formation of valuable compounds for drug discovery .

Mecanismo De Acción

The mechanism of action of tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (4-(2-methylpyridin-3-yl)-4-oxobutyl)carbamate

- Tert-butyl (4-(4-methylpyridin-2-yl)-4-oxobutyl)carbamate

- Tert-butyl (4-(3-ethylpyridin-2-yl)-4-oxobutyl)carbamate

Uniqueness

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can lead to distinct biological activities and applications compared to similar compounds.

Actividad Biológica

Tert-butyl (4-(3-methylpyridin-2-yl)-4-oxobutyl)carbamate, a compound with the chemical formula C15H22N2O3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 278.35 g/mol

- CAS Number : 1355175-73-3

- Structural Formula : The compound features a tert-butyl group linked to a 4-(3-methylpyridin-2-yl)-4-oxobutyl moiety via a carbamate functional group.

This compound exhibits several biological activities that can be attributed to its structural features:

- Acetylcholinesterase Inhibition : Similar compounds have shown the capability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Anti-inflammatory Properties : The presence of pyridine rings in related compounds often correlates with anti-inflammatory effects. These compounds may reduce pro-inflammatory cytokines such as TNF-α, which is crucial in neuroinflammatory conditions .

- Neuroprotective Effects : Some studies indicate that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ), a hallmark of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance cell viability in astrocytes exposed to Aβ peptides. For instance, when astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with the compound restored cell viability levels significantly compared to untreated controls .

In Vivo Studies

In vivo evaluations using animal models have shown mixed results regarding the efficacy of this compound. While it exhibited some protective effects against cognitive decline in scopolamine-induced models of memory impairment, significant differences compared to established treatments like galantamine were not consistently observed. This variance was attributed to the compound's bioavailability and metabolism within the brain .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | CNS penetration possible |

| Metabolism | Hepatic |

| Elimination Half-Life | Not extensively studied |

These parameters suggest that while the compound has potential therapeutic applications, further studies are needed to optimize its pharmacokinetic profile.

Propiedades

IUPAC Name |

tert-butyl N-[4-(3-methylpyridin-2-yl)-4-oxobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11-7-5-9-16-13(11)12(18)8-6-10-17-14(19)20-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKWXRAODCWJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)CCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.